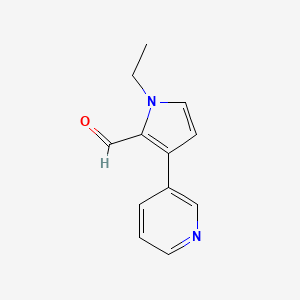
1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde is an organic compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound features a pyrrole ring substituted with an ethyl group and a pyridinyl group, along with an aldehyde functional group. Its distinct structure makes it a valuable subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with ethylamine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a temperature range of 60-80°C. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound in larger quantities. These methods often employ automated systems to control reaction parameters and ensure high yield and purity.
Análisis De Reacciones Químicas
1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinyl group can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include the corresponding carboxylic acids, primary alcohols, and substituted pyridinyl derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism by which 1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the pyridinyl group can engage in π-π stacking interactions with aromatic residues in protein binding sites, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
1-Ethyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-amine: This compound features a pyrazole ring instead of a pyrrole ring, which may result in different chemical reactivity and biological activity.
1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-yl)methanol:
The uniqueness of this compound lies in its combination of functional groups and ring systems, which provide a versatile platform for chemical modifications and biological interactions.
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
1-ethyl-3-pyridin-3-ylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-2-14-7-5-11(12(14)9-15)10-4-3-6-13-8-10/h3-9H,2H2,1H3 |
Clave InChI |
HEOPPNJFJKBQSA-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC(=C1C=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(Aminomethyl)thiophen-2-yl]acetic acid](/img/structure/B13175329.png)
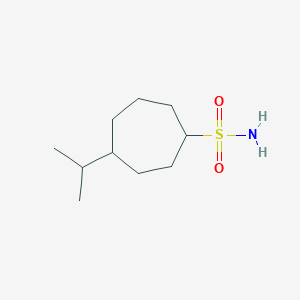
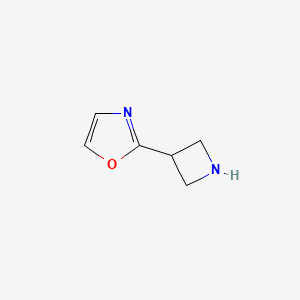


![Methyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13175365.png)
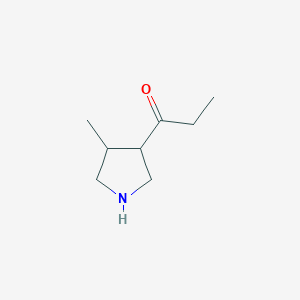
![2-[Cyclopentyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13175384.png)
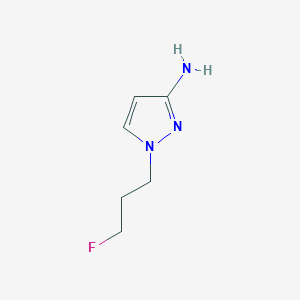

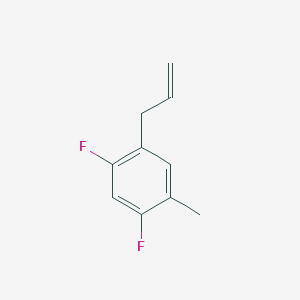
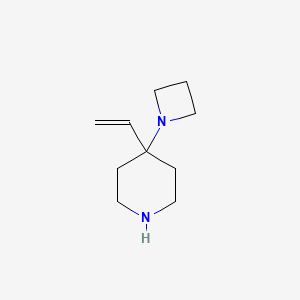
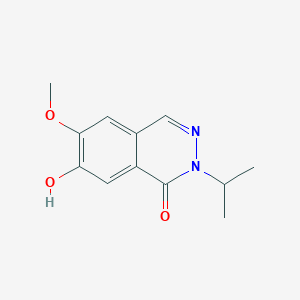
![N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide](/img/structure/B13175416.png)
